molecular formula C19H21FN2O B6044600 4-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine

4-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine

Cat. No. B6044600
M. Wt: 312.4 g/mol
InChI Key: LASDCBWVMGUAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine, commonly known as FP-Pyridine, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of FP-Pyridine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic properties. FP-Pyridine has also been shown to modulate the activity of other neurotransmitters such as serotonin and glutamate, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
FP-Pyridine has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal plasticity and survival. Additionally, FP-Pyridine has been shown to decrease levels of pro-inflammatory cytokines, which may contribute to its potential use in the treatment of neuroinflammatory disorders.

Advantages and Limitations for Lab Experiments

FP-Pyridine has several advantages for use in lab experiments. It has high selectivity for dopamine D2 receptors, which allows for more specific investigation of its effects on this receptor subtype. Additionally, FP-Pyridine has a relatively long half-life, which may allow for more sustained effects in animal models. However, FP-Pyridine has limitations such as its low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on FP-Pyridine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further investigation of its mechanism of action and effects on other neurotransmitter systems may provide insight into its therapeutic potential. Finally, the development of more soluble forms of FP-Pyridine may allow for more widespread use in experimental settings.

Synthesis Methods

FP-Pyridine can be synthesized through a multistep process that involves the reaction of 2-fluoroacetophenone with piperidine to form 2-(2-fluorophenyl)ethylpiperidine. This intermediate is then reacted with pyridine-4-carboxylic acid to produce FP-Pyridine. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

FP-Pyridine has been studied extensively for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties in animal models. Additionally, FP-Pyridine has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c20-18-6-2-1-5-16(18)8-7-15-4-3-13-22(14-15)19(23)17-9-11-21-12-10-17/h1-2,5-6,9-12,15H,3-4,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASDCBWVMGUAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=NC=C2)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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